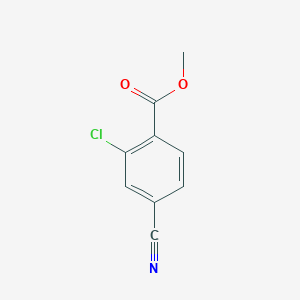

Methyl 2-chloro-4-cyanobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-chloro-4-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZBUNHGODEJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20707089 | |

| Record name | Methyl 2-chloro-4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20707089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98592-34-8 | |

| Record name | Methyl 2-chloro-4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20707089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-chloro-4-cyanobenzoate

Abstract

Methyl 2-chloro-4-cyanobenzoate is a substituted aromatic carboxylate ester of significant interest as a versatile building block in organic synthesis. Its trifunctional nature—featuring an electrophilic ester, a synthetically malleable nitrile group, and a strategically positioned chlorine atom on the aromatic ring—renders it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in medicinal chemistry and materials science. Furthermore, this document outlines standard methodologies for its analytical characterization and purification, offering a self-validating framework for researchers engaging with this compound.

Core Molecular Attributes

This compound is a fine chemical intermediate whose utility is defined by its precise molecular structure. The fundamental properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 98592-34-8 | [1][2] |

| Molecular Formula | C₉H₆ClNO₂ | [1][3] |

| Molecular Weight | 195.60 g/mol | [1][3] |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C#N)Cl | [1] |

| Appearance | Predicted: White to off-white solid |

Synthesis and Mechanism

While specific literature detailing the synthesis of this compound is sparse, a highly logical and efficient route involves the esterification of its corresponding carboxylic acid, 2-chloro-4-cyanobenzoic acid[4]. The Fischer-Speier esterification is a classic and reliable acid-catalyzed reaction perfectly suited for this transformation[5].

Proposed Synthetic Pathway: Fischer Esterification

The reaction proceeds by protonation of the carboxylic acid carbonyl, rendering it more electrophilic. A subsequent nucleophilic attack by methanol forms a tetrahedral intermediate. After a proton transfer, water is eliminated, and deprotonation of the resulting oxonium ion yields the final methyl ester and regenerates the acid catalyst[5].

References

- 1. achmem.com [achmem.com]

- 2. CAS 98592-34-8 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 98592-34-8 | Benzoic acid, 2-chloro-4-cyano-, methyl ester - Alachem Co., Ltd. [alachem.co.jp]

- 4. 2-Chloro-4-cyanobenzoic acid | C8H4ClNO2 | CID 231894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis of Methyl 2-chloro-4-cyanobenzoate from 2-chloro-4-cyanobenzoic acid

An In-depth Examination of Synthetic Strategies, Mechanistic Principles, and Practical Execution for Researchers and Drug Development Professionals.

The targeted synthesis of methyl 2-chloro-4-cyanobenzoate, a key building block in the development of various pharmaceutical agents and functional materials, requires a nuanced understanding of esterification methodologies. This guide provides a comprehensive overview of the conversion of 2-chloro-4-cyanobenzoic acid to its corresponding methyl ester, with a particular focus on the robust and widely applicable thionyl chloride-mediated pathway. We will delve into the mechanistic underpinnings of this transformation, provide a detailed and validated experimental protocol, and discuss critical safety considerations and analytical characterization techniques.

Strategic Approaches to Esterification

The conversion of a carboxylic acid to an ester is a cornerstone of organic synthesis. For the specific case of 2-chloro-4-cyanobenzoic acid, several strategies can be considered. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common choice.[1][2][3] This equilibrium-driven process often necessitates a large excess of the alcohol or the removal of water to achieve high yields.[4][5][6] However, for substrates with steric hindrance or those sensitive to strong acids, alternative methods are often preferred.

An alternative and highly effective approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8][9] This acyl chloride is then readily susceptible to nucleophilic attack by an alcohol, such as methanol, to furnish the desired ester. This two-step, one-pot procedure is often advantageous as it proceeds under milder conditions and is not governed by an equilibrium, typically leading to higher yields. Given the potential for steric hindrance from the ortho-chloro substituent in 2-chloro-4-cyanobenzoic acid, the thionyl chloride-mediated approach presents a reliable and efficient synthetic route.[10][11]

The Thionyl Chloride-Mediated Pathway: A Mechanistic Perspective

The reaction of a carboxylic acid with thionyl chloride is a well-established method for the preparation of acyl chlorides.[12][13] The mechanism commences with the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent deprotonation to form a chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by the previously liberated chloride ion at the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride, along with the evolution of sulfur dioxide and hydrogen chloride gases.[8] The newly formed, highly electrophilic acyl chloride is then primed for reaction with methanol. The alcohol's oxygen atom acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. Deprotonation of the resulting oxonium ion by a suitable base (often a mild base like pyridine or even another molecule of the alcohol) yields the final methyl ester product.

Visualizing the Transformation

The following diagrams illustrate the key mechanistic steps and the overall experimental workflow for the synthesis of this compound via the thionyl chloride method.

Caption: Reaction mechanism for the two-step synthesis.

Caption: A typical experimental workflow for the synthesis.

A Validated Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Chloro-4-cyanobenzoic acid | 181.57 | 5.00 g | 27.5 |

| Thionyl chloride (SOCl₂) | 118.97 | 10.0 mL (16.4 g) | 138 |

| Methanol (CH₃OH) | 32.04 | 20.0 mL | 494 |

| Dichloromethane (DCM) | - | 50 mL | - |

| Saturated Sodium Bicarbonate (aq) | - | 2 x 30 mL | - |

| Brine (saturated NaCl(aq)) | - | 30 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Procedure

-

Acyl Chloride Formation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-chloro-4-cyanobenzoic acid (5.00 g, 27.5 mmol). To this, add thionyl chloride (10.0 mL, 138 mmol) in a fume hood. Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has completely dissolved.

-

Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure or, more conveniently, by rotary evaporation under reduced pressure.

-

Esterification: Dissolve the crude 2-chloro-4-cyanobenzoyl chloride in anhydrous dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath. Slowly add methanol (20.0 mL, 494 mmol) dropwise with vigorous stirring.

-

Reaction Monitoring: After the addition of methanol is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting acyl chloride has been completely consumed.

-

Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel and wash the organic layer with additional saturated aqueous sodium bicarbonate (30 mL) followed by brine (30 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure product.

Safety Considerations: A Paramount Concern

The use of thionyl chloride necessitates strict adherence to safety protocols. Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to release toxic gases (HCl and SO₂).[14][15][16] All manipulations involving thionyl chloride must be performed in a well-ventilated chemical fume hood.[17] Personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[18] In case of skin contact, the affected area should be washed immediately and thoroughly with copious amounts of water.[14] Methanol is flammable and toxic; avoid inhalation and skin contact.

Analytical Characterization: Validating the Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the aromatic protons and the methyl ester protons. The integration of these signals should correspond to the expected proton ratios.

-

¹³C NMR spectroscopy will confirm the presence of the carbonyl carbon of the ester, the nitrile carbon, and the carbons of the aromatic ring.[19][20][21]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit a strong absorption band for the C=O stretch of the ester group, typically in the range of 1720-1740 cm⁻¹.[22][23]

-

A sharp, medium-intensity absorption corresponding to the C≡N stretch of the nitrile group will be observed around 2230 cm⁻¹.[24][25][26]

-

The absence of a broad O-H stretch from the starting carboxylic acid (typically 2500-3300 cm⁻¹) is a key indicator of a complete reaction.[23]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will provide the molecular weight of the product, confirming the successful incorporation of the methyl group.

-

By following the detailed protocol and adhering to the safety guidelines outlined in this guide, researchers and drug development professionals can confidently and efficiently synthesize this compound, a valuable intermediate for further chemical exploration.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 13. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 14. fishersci.com [fishersci.com]

- 15. lobachemie.com [lobachemie.com]

- 16. westliberty.edu [westliberty.edu]

- 17. merckmillipore.com [merckmillipore.com]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. rsc.org [rsc.org]

- 20. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. rsc.org [rsc.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. scribd.com [scribd.com]

A Guide to the Spectroscopic Characterization of Methyl 2-chloro-4-cyanobenzoate

Introduction

Methyl 2-chloro-4-cyanobenzoate is a substituted aromatic compound with the molecular formula C₉H₆ClNO₂.[1] As a multifunctional molecule featuring ester, nitrile, and chloro substituents, it serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The precise arrangement of these functional groups dictates its reactivity and potential biological activity. Therefore, unambiguous structural confirmation is paramount for any research or development application.

Molecular Structure and Spectroscopic Overview

The substituents on the benzene ring—chloro, cyano, and methyl ester groups—are all electron-withdrawing.[1] These groups significantly influence the electronic environment of the molecule, which is directly reflected in its spectroscopic output. Understanding these effects is key to interpreting the resulting spectra.

Diagram 1: Annotated Structure of this compound

Caption: Chemical structure with atom numbering for NMR assignment.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their connectivity. For this molecule, we expect signals from the three aromatic protons and the three methyl ester protons.

Predicted ¹H NMR Data

The electron-withdrawing nature of the substituents will shift the aromatic protons downfield (to a higher ppm value). The proton at the C6 position is expected to be the most downfield due to its proximity to both the ester and chloro groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | ~ 8.0 - 8.2 | Doublet (d) | ~ 2.0 Hz | Ortho to the ester and meta to the chloro group. Experiences deshielding from both. Small meta coupling to H-5. |

| H-5 | ~ 7.8 - 8.0 | Doublet of Doublets (dd) | ~ 8.0 Hz, ~ 2.0 Hz | Ortho to the cyano group and meta to the chloro group. Exhibits ortho coupling to H-3 and meta coupling to H-6. |

| H-3 | ~ 7.7 - 7.9 | Doublet (d) | ~ 8.0 Hz | Ortho to the chloro group and meta to the cyano group. Shows ortho coupling to H-5. |

| -OCH₃ | ~ 3.9 - 4.0 | Singlet (s) | N/A | Protons of the methyl ester group, typically appears as a sharp singlet in this region.[2] |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.[2]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans: 8 to 16 scans, depending on sample concentration.

-

Temperature: 298 K (25 °C).

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon NMR is a powerful tool for determining the number of non-equivalent carbon atoms in a molecule, providing direct information about the carbon skeleton.[3] For this compound, nine distinct carbon signals are expected.

Predicted ¹³C NMR Data

The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom. Carbonyl, nitrile, and aromatic carbons attached to electronegative atoms will appear significantly downfield.[4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~ 164 - 166 | Carbonyl carbons in esters typically resonate in this downfield region.[5] |

| C-4 (C-CN) | ~ 135 - 138 | Aromatic carbon attached to the electron-withdrawing cyano group. |

| C-2 (C-Cl) | ~ 133 - 136 | Aromatic carbon attached to the electronegative chlorine atom. |

| C-6 | ~ 131 - 133 | Aromatic CH carbon ortho to the ester group. |

| C-5 | ~ 130 - 132 | Aromatic CH carbon ortho to the cyano group. |

| C-3 | ~ 128 - 130 | Aromatic CH carbon ortho to the chloro group. |

| C-1 (C-COOR) | ~ 125 - 128 | Quaternary aromatic carbon attached to the ester group. |

| C≡N (Nitrile) | ~ 115 - 118 | Nitrile carbons appear in this characteristic region.[5] |

| -OCH₃ | ~ 52 - 54 | The sp³ hybridized carbon of the methyl ester group.[2] |

Note: Quaternary carbon signals (C-1, C-2, C-4, C=O, C≡N) are often of lower intensity than protonated carbon signals.[6]

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.[3]

-

Instrumentation: Acquire the spectrum on a spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).[2]

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. A longer delay may be needed for better quantification of quaternary carbons.[7]

-

Number of Scans: 256 to 1024 scans are typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing: Similar to ¹H NMR, perform Fourier transformation, phasing, and baseline correction. Reference the spectrum using the solvent signal (e.g., CDCl₃ at δ = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[8][9]

Predicted IR Absorption Bands

The spectrum will be dominated by strong absorptions from the carbonyl and nitrile groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 2230 - 2210 | Medium, Sharp | C≡N Stretch | Nitrile |

| ~ 1740 - 1720 | Strong, Sharp | C=O Stretch | Ester |

| ~ 1600 - 1450 | Medium - Weak | C=C Stretch | Aromatic Ring |

| ~ 1300 - 1200 | Strong | C-O Stretch | Ester |

| ~ 800 - 700 | Strong | C-Cl Stretch | Aryl Halide |

Rationale: The C≡N stretch appears as a sharp, characteristic peak in a relatively clear region of the spectrum.[10] The C=O stretch of an aromatic ester is very strong and sharp, typically appearing above 1700 cm⁻¹.[11] The strong C-O stretch is also a key indicator of the ester functional group.[12]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Thin Solid Film):

-

Place a small amount (~2-5 mg) of the solid sample in a clean vial.

-

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.[13]

-

Using a pipette, apply one or two drops of the solution to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

-

Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.[13]

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer.[14]

-

Place the salt plate with the sample film into the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data

For this compound (MW ≈ 195.6 g/mol ), we would expect the following key signals in an Electron Ionization (EI) mass spectrum.[1]

| m/z | Ion | Rationale |

| 195 / 197 | [M]⁺ | Molecular Ion Peak . The presence of a peak at m/z 197 with ~1/3 the intensity of the m/z 195 peak is a definitive indicator of one chlorine atom (³⁵Cl:³⁷Cl isotope ratio is ~3:1). |

| 164 / 166 | [M - OCH₃]⁺ | Loss of a methoxy radical (•OCH₃, 31 Da) from the ester, forming a stable acylium ion. |

| 136 / 138 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy radical (•COOCH₃, 59 Da). |

| 101 | [C₇H₄N]⁺ | Fragmentation of the aromatic ring, possibly loss of chlorine and the ester group. |

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

GC Parameters:

-

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane) is suitable.[15]

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Injection: 1 µL injection in splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 60 °C, ramp at 15 °C/min to 280 °C, and hold for 5-10 minutes.[15]

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Diagram 2: General Workflow for Spectroscopic Analysis

Caption: Workflow for the complete spectroscopic characterization of an organic compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific arrangement of substituents on the aromatic ring. IR spectroscopy provides rapid confirmation of the key ester and nitrile functional groups. Finally, mass spectrometry confirms the molecular weight and provides further structural evidence through predictable fragmentation patterns, including the characteristic isotopic signature of the chlorine atom. By following the outlined protocols and comparing the acquired data to the predicted values within this guide, researchers can confidently verify the structure and purity of their material, ensuring the integrity of their subsequent scientific endeavors.

References

- 1. Buy Methyl 4-chloro-2-cyanobenzoate | 58331-97-8 [smolecule.com]

- 2. rsc.org [rsc.org]

- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. books.rsc.org [books.rsc.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. compoundchem.com [compoundchem.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Interpreting IR Spectra [chemistrysteps.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. mmrc.caltech.edu [mmrc.caltech.edu]

- 15. benchchem.com [benchchem.com]

Chemical structure and IUPAC name of Methyl 2-chloro-4-cyanobenzoate

An In-depth Technical Guide to Methyl 2-chloro-4-cyanobenzoate

This guide provides a comprehensive overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's properties, synthesis, and applications.

Introduction: Defining a Versatile Building Block

This compound is a substituted aromatic compound belonging to the benzoate ester family. Its structure, featuring a benzene ring functionalized with a methyl ester, a chlorine atom, and a cyano (nitrile) group, makes it a valuable precursor in the synthesis of more complex molecules. The specific arrangement of these functional groups imparts distinct reactivity, allowing for selective chemical transformations. This makes it a sought-after intermediate in the pharmaceutical and materials science industries.

The presence of electron-withdrawing chloro and cyano groups on the aromatic ring influences the molecule's electronic properties and reactivity, making it a versatile scaffold for building intricate molecular architectures.

Chemical Structure and IUPAC Nomenclature

The foundational step in understanding any chemical entity is to establish its precise structure and systematic name.

Chemical Structure

The structure of this compound consists of a central benzene ring. A methyl ester group (-COOCH₃) is attached at position 1, a chlorine atom (-Cl) at position 2, and a cyano group (-C≡N) at position 4.

IUPAC Name

The systematic name for this compound, following the rules of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 98592-34-8 | [1] |

| Molecular Formula | C₉H₆ClNO₂ | [1] |

| Molecular Weight | 195.60 g/mol | [2][3] |

| Appearance | Off-White Solid | [4] |

| Melting Point | 115-117 °C | [2] |

| Boiling Point | 305.8 °C (predicted) | [2] |

| Solubility | Moderately soluble in organic solvents. Insoluble in water. | [2][4] |

Note: Some data is for the isomer Methyl 4-chloro-2-cyanobenzoate, as specific experimental data for this compound is limited in the provided search results.

Synthesis of this compound: A Strategic Approach

The synthesis of substituted benzoates like this compound often involves multi-step pathways. A common strategy is the esterification of the corresponding carboxylic acid.

General Synthetic Workflow

A plausible and common method for the synthesis of this compound is the esterification of 2-chloro-4-cyanobenzoic acid with methanol in the presence of an acid catalyst.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of a cyanobenzoate ester.

Materials:

-

4-Cyanobenzoic acid (as a representative starting material)

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (catalyst)

-

Toluene (solvent)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (drying agent)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanobenzoic acid in toluene.[5]

-

Reagents Addition: Add an excess of methanol to the solution.[5]

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the mixture to 80°C and maintain it under reflux for 24 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography to yield pure Methyl 4-cyanobenzoate.[5]

Note: This is a general procedure for a related compound, and specific conditions may need to be optimized for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its functional groups. The presence of both electrophilic and nucleophilic sites makes it a versatile intermediate.[2]

-

Nucleophilic Substitution: The chlorine atom on the aromatic ring can be displaced by various nucleophiles, allowing for the introduction of other functional groups.[2]

-

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[2]

-

Reduction: The cyano group is susceptible to reduction, which can lead to the formation of an amine.[2]

Applications in Drug Development and Beyond

The unique chemical architecture of this compound makes it a valuable intermediate in several high-value applications.

Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[2] Its structure can be found in the backbone of various therapeutic agents. The strategic placement of the chloro and cyano groups allows for their conversion into other functionalities that are often essential for biological activity.

Caption: Role of this compound in drug development.

Agrochemicals

Similar to its role in pharmaceuticals, this compound can be used in the development of new agrochemicals due to its potential biological activity.[2]

Materials Science

The properties of this compound also make it suitable for applications in polymer chemistry and the synthesis of novel materials.[2]

Conclusion

This compound is a chemical intermediate of significant interest due to its versatile reactivity and strategic importance in the synthesis of high-value products, particularly in the pharmaceutical industry. A thorough understanding of its chemical properties, synthetic routes, and reactivity is crucial for its effective application in research and development. This guide provides a foundational understanding for scientists and professionals working with this important molecule.

References

A Technical Guide to the Solubility of Methyl 2-chloro-4-cyanobenzoate in Organic Solvents: Principles, Experimental Determination, and Thermodynamic Modeling

Abstract

Methyl 2-chloro-4-cyanobenzoate (CAS RN: 98592-34-8) is a pivotal intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its reactivity and utility are intrinsically linked to its behavior in solution, making a thorough understanding of its solubility essential for process optimization, reaction kinetics, and formulation development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility of this compound. While explicit quantitative solubility data for this compound is not widely available in published literature, this guide establishes the foundational principles governing its solubility. It offers a detailed, field-proven experimental protocol for determining solubility via the isothermal gravimetric method and discusses the application of thermodynamic models, such as the modified Apelblat equation, for data correlation. This document serves as both a theoretical primer and a practical handbook for generating the critical solubility data required for advanced chemical and pharmaceutical research.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound with the molecular formula C₉H₆ClNO₂ and a molecular weight of 195.60 g/mol .[2][3] Its structure, featuring a methyl ester, a chloro group, and a cyano group, imparts a unique combination of reactivity and polarity, making it a valuable building block in organic synthesis.

These functional groups allow for a variety of chemical transformations, positioning the molecule as a key precursor in the development of:

-

Pharmaceuticals: Serving as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), where its solubility directly impacts reaction yield and purity.[1]

-

Agrochemicals: Used in the development of novel pesticides and herbicides.[1]

-

Materials Science: Incorporated into polymers and other advanced materials.[1]

The efficiency of these synthetic routes is critically dependent on the solvent system employed. Poor solubility can lead to low reaction rates, incomplete conversions, and difficulties in purification. Conversely, a well-characterized solubility profile enables the rational selection of solvents for crystallization, ensuring high purity and optimal crystal morphology, which are paramount in drug development.[4]

Theoretical Principles of Solubility

Solubility is defined as the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. This process is governed by the principle that "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For this compound, the key structural features influencing its solubility are:

-

Polar Groups: The cyano (-C≡N) and methyl ester (-COOCH₃) groups are polar and can participate in dipole-dipole interactions.

-

Aromatic Ring: The benzene ring is largely nonpolar and capable of π-π stacking interactions.

-

Chloro Group: The electronegative chlorine atom contributes to the molecule's overall dipole moment.

Based on these features, a qualitative solubility profile can be inferred:

-

High Solubility Expected in: Polar aprotic solvents such as acetone, ethyl acetate, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents can effectively solvate the polar ester and cyano groups.

-

Moderate Solubility Expected in: Alcohols like methanol and ethanol, which can engage in hydrogen bonding with the ester's oxygen atoms.

-

Limited Solubility Expected in: Non-polar solvents such as hexane and toluene, which cannot effectively interact with the polar functionalities of the molecule.[1]

The dissolution process is an endothermic process for most solid solutes, meaning solubility typically increases with temperature. This relationship is fundamental to techniques like recrystallization.

Experimental Determination of Solubility: The Isothermal Gravimetric Method

The isothermal saturation or gravimetric method is a robust and straightforward technique for accurately determining the solubility of a solid in a liquid.[5][6] It involves creating a saturated solution at a constant temperature, separating the dissolved solute from the undissolved solid, and quantifying the amount of solute in a known mass of the solution.

Materials and Apparatus

-

Solute: this compound (purity > 98%)

-

Solvents: Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate) of analytical grade or higher.

-

Equipment:

-

Analytical balance (±0.0001 g readability)

-

Thermostatic water or oil bath with temperature control (±0.1 °C)

-

Isothermal orbital shaker

-

Glass vials or flasks with airtight seals

-

Syringes with micropore filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Pipettes and weighing dishes

-

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of this compound to a series of pre-weighed glass vials. An excess is confirmed by the presence of visible, undissolved solid after equilibration.

-

Solvent Addition: Add a known mass (approximately 10-15 g) of the selected organic solvent to each vial. Record the exact mass.

-

Equilibration: Securely seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure solid-liquid equilibrium is achieved.[6]

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to permit the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume (e.g., 3-5 mL) of the clear, supernatant liquid using a pre-heated syringe to prevent premature crystallization. Immediately pass the solution through a micropore filter into a pre-weighed (tared) weighing dish or beaker.

-

Mass Determination (Saturated Solution): Record the total mass of the weighing dish and the collected saturated solution.

-

Solvent Evaporation: Place the weighing dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-70 °C) until a constant mass is achieved.

-

Mass Determination (Solute): After cooling to room temperature in a desiccator, record the final mass of the weighing dish containing the dried solute residue.

-

Calculations: The mole fraction solubility (x₁) is calculated using the following equations:

-

Mass of solvent (m₂) = (Mass of dish + solution) - (Mass of dish + solute)

-

Mass of solute (m₁) = (Mass of dish + solute) - (Mass of empty dish)

-

Moles of solute (n₁) = m₁ / M₁ (where M₁ is the molar mass of the solute, 195.60 g/mol )

-

Moles of solvent (n₂) = m₂ / M₂ (where M₂ is the molar mass of the solvent)

-

Mole fraction solubility (x₁) = n₁ / (n₁ + n₂)

-

-

Repeatability: The experiment should be performed in triplicate at each temperature point to ensure the reliability and precision of the results.

Diagram of Experimental Workflow

The following diagram illustrates the key steps in the isothermal gravimetric method for solubility determination.

Caption: Workflow for the Isothermal Gravimetric Solubility Determination Method.

Data Presentation and Thermodynamic Modeling

Once experimental data is collected at various temperatures, it should be organized into a clear tabular format for analysis and comparison.

Table 1: Hypothetical Mole Fraction Solubility (x₁) of this compound Note: This data is for illustrative purposes only.

| Temperature (K) | Methanol (x₁) | Acetone (x₁) | Ethyl Acetate (x₁) |

| 293.15 | 0.015 | 0.120 | 0.105 |

| 298.15 | 0.019 | 0.145 | 0.130 |

| 303.15 | 0.024 | 0.175 | 0.158 |

| 308.15 | 0.030 | 0.210 | 0.190 |

| 313.15 | 0.037 | 0.250 | 0.225 |

Thermodynamic Modeling

To enhance the utility of the experimental data, it can be correlated using thermodynamic models. These models allow for interpolation of solubility at intermediate temperatures and provide insight into the dissolution thermodynamics.

The Modified Apelblat Equation

A widely used semi-empirical model is the modified Apelblat equation, which relates mole fraction solubility (x₁) to temperature (T in Kelvin).[7][8]

ln(x₁) = A + (B / T) + C ln(T)

Where A, B, and C are empirical parameters determined by fitting the model to the experimental data. Parameter B is related to the enthalpy of solution, while A and C are constants that account for the activity coefficient's non-ideality. This model is highly effective for correlating temperature-dependent solubility data in various systems.[9]

Thermodynamic Properties of Dissolution

The apparent thermodynamic properties of the dissolution process, including the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can be calculated from the experimental data using the van't Hoff equation. These values reveal whether the dissolution process is spontaneous, endothermic, or entropy-driven.[10]

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective use in research and development. This guide addresses the current lack of published quantitative data by providing the scientific community with the necessary tools to generate it. By outlining the theoretical basis of solubility, presenting a detailed protocol for the isothermal gravimetric method, and introducing thermodynamic models for data correlation, this document empowers researchers to perform robust, in-house solubility assessments. The application of these principles and protocols will facilitate the rational design of solvent systems, leading to improved process control, higher yields, and greater purity in the synthesis and application of this important chemical intermediate.

References

- 1. Buy Methyl 4-chloro-2-cyanobenzoate | 58331-97-8 [smolecule.com]

- 2. 98592-34-8 | Benzoic acid, 2-chloro-4-cyano-, methyl ester - Alachem Co., Ltd. [alachem.co.jp]

- 3. achmem.com [achmem.com]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

Reactivity profile of Methyl 2-chloro-4-cyanobenzoate

An In-depth Technical Guide to the Reactivity Profile of Methyl 2-chloro-4-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a trifunctional aromatic compound of significant interest in organic synthesis, particularly as a versatile building block for pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its reactivity is governed by the interplay of three distinct functional groups: a methyl ester, a cyano group, and a chloro substituent. This guide provides a comprehensive analysis of the molecule's reactivity profile, detailing the chemoselectivity of its primary reaction sites. We will explore key transformations including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and selective manipulations of the cyano and ester moieties. The causality behind experimental choices and detailed, field-proven protocols are provided to serve as a practical resource for synthetic chemists.

Introduction and Structural Significance

This compound possesses a unique electronic and steric arrangement that dictates its synthetic utility. The benzene ring is substituted with two electron-withdrawing groups (EWG)—a cyano (nitrile) group and a methyl ester—and a halogen leaving group (chloro). The cyano group, being a powerful EWG, is positioned para to the chloro atom, while the methyl ester is ortho. This specific orientation is critical, as it strongly activates the C-Cl bond towards nucleophilic aromatic substitution by stabilizing the key anionic intermediate.[3][4] Consequently, the molecule serves as an excellent scaffold for introducing diverse functionalities at the C2 position, making it a valuable intermediate in the synthesis of complex molecular architectures.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₆ClNO₂ |

| Molecular Weight | 195.60 g/mol |

| CAS Number | 149565-35-9 |

| Appearance | Off-white to white solid |

| Solubility | Soluble in common organic solvents like THF, Dioxane, Toluene |

Core Reactivity Profile: A Trifunctional Analysis

The synthetic versatility of this compound stems from its three primary reactive sites. Reaction conditions can be tuned to selectively target one site while preserving the others, a concept central to its application in multi-step synthesis.

Caption: Reactivity map for this compound.

Reactivity at the C-Cl Bond: The Gateway to Derivatization

The chloro substituent at the C2 position is the most synthetically versatile handle on the molecule. Its reactivity is significantly enhanced by the presence of the electron-withdrawing cyano group in the para position.

The SNAr reaction is a powerful method for C-N, C-O, and C-S bond formation. Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve a backside attack or the formation of an unstable aryl cation.[4] Instead, it proceeds via a two-step addition-elimination mechanism.[5]

Mechanism Insight: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][6] The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-cyano group. This stabilization lowers the activation energy of the first, rate-determining step, making the reaction feasible.[4][7] The subsequent elimination of the chloride ion restores the aromaticity of the ring to yield the final product.[5]

Caption: The Addition-Elimination mechanism of S_N_Ar.

Protocol: Synthesis of Methyl 2-(benzylamino)-4-cyanobenzoate

-

Reagent Setup: In a nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Nucleophile Addition: Add benzylamine (1.2 eq) dropwise to the stirring mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds. It involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex.[8][9]

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the activated boronic acid (as a boronate salt) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[9] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps.[10]

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol: Synthesis of Methyl 4-cyano-2-phenylbenzoate

-

Reagent Setup: To a Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%), under an inert atmosphere (Argon or Nitrogen).

-

Solvent: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to reflux (e.g., 90-110 °C) for 12-24 hours, monitoring by TLC or GC-MS.

-

Workup: After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds, coupling aryl halides with a wide variety of amines.[11][12] It has largely replaced harsher traditional methods due to its broad substrate scope and functional group tolerance.[11]

Mechanism Insight: Similar to the Suzuki coupling, the mechanism involves a Pd(0)/Pd(II) catalytic cycle.[13] Key steps include the oxidative addition of the aryl chloride to the Pd(0) catalyst, coordination of the amine to the resulting Pd(II) complex, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13] Sterically hindered phosphine ligands (e.g., XPhos, SPhos) are often essential for promoting the reductive elimination step.[14]

Protocol: Synthesis of Methyl 4-cyano-2-(diethylamino)benzoate

-

Reagent Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-5 mol%).

-

Base and Amine: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) and the amine (diethylamine, 1.3 eq).

-

Solvent: Add an anhydrous, degassed solvent like toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture, typically between 80-110 °C, until the starting material is consumed.

-

Workup: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract with an organic solvent.

-

Purification: Dry the organic phase, concentrate, and purify the residue via column chromatography.

Reactivity of the Cyano Group (C≡N)

The cyano group is relatively robust but can be transformed under specific conditions.

The nitrile can be reduced to a primary amine (aminomethyl group), which is a valuable functional group for further elaboration in drug discovery.

Protocol: Synthesis of Methyl 2-chloro-4-(aminomethyl)benzoate

-

Catalyst Setup: In a hydrogenation vessel, suspend Raney Nickel (approx. 50-60% by weight of the starting material) in methanol saturated with ammonia.[15]

-

Substrate Addition: Add this compound to the suspension.

-

Hydrogenation: Seal the vessel and pressurize with hydrogen gas (H₂) to approximately 3 MPa.[15]

-

Reaction: Stir the mixture at room temperature (25 °C) for 3-5 hours.[15]

-

Workup: Carefully vent the hydrogen and filter the reaction mixture through Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.

Reactivity of the Methyl Ester Group (-COOCH₃)

The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

Saponification is the most common method for ester hydrolysis. The mechanism is typically a bimolecular nucleophilic acyl substitution (BAc2).[16]

Mechanism Insight: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide as the leaving group and forming the carboxylic acid. Under basic conditions, the acid is immediately deprotonated to the carboxylate salt.[16] Acidification in the workup step protonates the carboxylate to give the final product.

Protocol: Synthesis of 2-Chloro-4-cyanobenzoic acid

-

Reagent Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water.

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq).[17]

-

Reaction: Heat the mixture to reflux for 2-4 hours or until the reaction is complete by TLC.[17]

-

Workup: Cool the reaction mixture to room temperature and concentrate it to remove the methanol.

-

Acidification: Dilute the remaining aqueous solution with water and acidify to a low pH (e.g., pH 1-2) with concentrated hydrochloric acid (HCl). A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-chloro-4-cyanobenzoic acid.[17]

Conclusion

This compound is a strategically designed synthetic intermediate whose reactivity is dominated by the activated aryl chloride. This site readily undergoes nucleophilic aromatic substitution and serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the facile construction of C-C and C-N bonds. Furthermore, the cyano and methyl ester groups offer secondary sites for modification, allowing for sequential functionalization. A thorough understanding of the distinct reactivity of each functional group and the principles of chemoselectivity allows researchers to harness the full synthetic potential of this versatile building block in the development of novel chemical entities.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Methyl 4-cyanobenzoate | 1129-35-7 [chemicalbook.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 5. youtube.com [youtube.com]

- 6. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 7. youtube.com [youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. research.rug.nl [research.rug.nl]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. CN109879817B - Preparation method of mesosulfuron-methyl - Google Patents [patents.google.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Methyl 2-chloro-4-cyanobenzoate: A Linchpin Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-4-cyanobenzoate is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its strategic placement of chloro, cyano, and methyl ester functional groups on a benzene ring offers medicinal chemists a versatile scaffold for constructing novel therapeutics. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of targeted therapies.

Historical Context and Emergence in Medicinal Chemistry

The precise historical genesis of this compound, in terms of its first synthesis and characterization, is not extensively documented in readily available academic literature. Its emergence as a compound of significant interest appears to be closely tied to the escalating demand for sophisticated intermediates in the pharmaceutical industry in the late 20th and early 21st centuries. The compound, identified by its CAS Number 98592-34-8, gained prominence in the patent literature in the early 2000s, where it was cited as a key starting material in the synthesis of pioneering therapeutic agents, particularly in the fields of oncology and hematology. Its utility in the construction of cyclin-dependent kinase (CDK) inhibitors and serine protease inhibitors, such as Factor XIa inhibitors, underscores its importance in contemporary drug discovery programs.[1][2]

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature with a molecular formula of C₉H₆ClNO₂ and a molecular weight of 195.6 g/mol .[3][4]

| Property | Value | Source |

| CAS Number | 98592-34-8 | [5] |

| Molecular Formula | C₉H₆ClNO₂ | [3] |

| Molecular Weight | 195.6 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 65-67 °C | [7] |

| Boiling Point | 142-144 °C at 12 mmHg | [7] |

| Solubility | Soluble in chloroform and ethyl acetate; insoluble in water. | [6] |

Spectroscopic Data:

-

¹H NMR: A proton NMR spectrum is available for this compound, providing insights into the arrangement of hydrogen atoms within the molecule.[8]

-

¹³C NMR: Predicted carbon-13 NMR data is available, which is crucial for confirming the carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester, the C≡N stretching of the nitrile, and C-Cl stretching, as well as aromatic C-H and C=C vibrations.

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is well-documented in the patent literature, providing a reliable and reproducible method for its preparation. A common and effective route starts from 4-Amino-2-chloro-benzoic acid methyl ester.[1]

Experimental Protocol:

Step 1: Diazotization of 4-Amino-2-chloro-benzoic acid methyl ester

-

Dissolve 4-Amino-2-chloro-benzoic acid methyl ester (e.g., 25 g, 72.7 mmol) in a 10% aqueous solution of sulfuric acid.

-

Cool the solution to a temperature between -5 °C and 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at a low temperature for a specified period to ensure complete reaction.

Step 2: Sandmeyer Reaction for Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to facilitate the displacement of the diazonium group with a cyano group.

-

After the reaction is complete, quench the reaction mixture, typically with water, and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt like sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the final product of high purity.

This synthetic pathway is robust and allows for the large-scale production of this compound, a critical factor for its use as a pharmaceutical intermediate.

Applications in Drug Development

The trifunctional nature of this compound makes it an exceptionally valuable intermediate in the synthesis of a variety of pharmaceutical compounds. The chloro and cyano groups can be selectively manipulated or replaced, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing multiple points for molecular elaboration.

Case Study: Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

In the development of novel treatments for cancer, CDK inhibitors have emerged as a promising class of therapeutic agents. This compound serves as a key precursor in the synthesis of certain CDK inhibitors.[1] For example, it can be reacted with a suitable amine-containing compound in the presence of a base, such as sodium hydride, in a nucleophilic aromatic substitution reaction.[1] In this reaction, the amine displaces the chloride atom on the aromatic ring, forming a new carbon-nitrogen bond and assembling a more complex molecular architecture that is essential for the compound's biological activity.[1]

Case Study: Synthesis of Factor XIa Inhibitors

Factor XIa is a serine protease that plays a crucial role in the coagulation cascade, making it an attractive target for the development of new anticoagulants with a potentially lower bleeding risk than existing therapies. This compound has been utilized as a starting material in the synthesis of Factor XIa inhibitors.[2] The cyano group can be converted into other functional groups, such as an amidine, which is a common feature in serine protease inhibitors, while the chloro and ester moieties provide handles for further synthetic modifications to optimize the compound's potency, selectivity, and pharmacokinetic properties.[2]

References

- 1. US7271193B2 - Inhibitors of cyclin-dependent kinases and their use - Google Patents [patents.google.com]

- 2. WO2005123050A2 - Five-membered heterocycles useful as serine protease inhibitors - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Buy Methyl 4-chloro-2-cyanobenzoate | 58331-97-8 [smolecule.com]

- 5. US9056843B2 - Trifluoromethyl-oxadiazole derivatives and their use in the treatment of disease - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Page loading... [guidechem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Researcher's Guide to the Procurement and Quality Verification of Methyl 2-chloro-4-cyanobenzoate

Introduction: Identifying a Key Synthetic Building Block

Methyl 2-chloro-4-cyanobenzoate (CAS No: 98592-34-8, Molecular Formula: C₉H₆ClNO₂) is a substituted aromatic ester of significant interest to the fields of medicinal chemistry and materials science. Its trifunctional nature—featuring an ester, a nitrile, and a chloro substituent on the benzene ring—makes it a versatile intermediate for the synthesis of more complex molecular architectures. The chloro and cyano groups, in particular, serve as reactive handles for various coupling reactions and functional group transformations, positioning this compound as a valuable starting material in the synthesis of pharmaceutical ingredients and novel organic materials.[1][2]

Given its role as a foundational component, ensuring the reliable sourcing and verifiable quality of this compound is paramount to the success of multi-step synthetic campaigns. This guide provides an in-depth analysis of its commercial availability, outlines a strategic approach to supplier selection, and details a practical protocol for in-house quality verification.

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers, catering to needs from discovery-phase research (milligram to gram scale) to process development and manufacturing (kilogram scale). The supplier landscape can be broadly categorized into two tiers:

-

Global Catalog Suppliers: These are large, multinational companies that offer a vast portfolio of research chemicals in pre-packaged quantities. They are characterized by extensive quality control, detailed documentation (Certificates of Analysis, SDS), and robust distribution networks.

-

Specialty Manufacturers and Custom Synthesis Organizations: These suppliers often operate on a larger scale or specialize in particular classes of compounds. They can be the primary source for bulk quantities and may offer custom purity specifications or different salt forms.

Below is a summary of prominent suppliers for sourcing this compound.

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | ≥98% | A leading global supplier offering various grades for research and development. Extensive documentation is readily available online.[3] |

| Thermo Fisher Scientific (Alfa Aesar) | ≥97% | Provides a range of pack sizes suitable for laboratory research, with comprehensive safety and technical data.[4] |

| Achmem | Not specified | Lists the compound with H-statements H302, H315, H319, H332, indicating it is available for purchase.[5] |

| Alachem Co., Ltd. | ≥98% | A supplier that can provide the material for applications ranging from R&D to industrial use and offers documentation like CoA and SDS.[6] |

This table is representative and not exhaustive. Researchers should always verify stock and specifications directly with the supplier.

Strategic Procurement: Beyond the Catalog Listing

A procurement strategy for a critical synthetic intermediate must extend beyond simply finding the lowest price. For drug development professionals, lot-to-lot consistency, impurity profiles, and comprehensive documentation are critical factors that influence experimental reproducibility and regulatory compliance.

The Centrality of the Certificate of Analysis (CoA)

The CoA is the single most important document accompanying your purchase. It is a validated record of the quality tests performed on the specific batch of material you receive.

Key Parameters to Scrutinize on a CoA:

-

Identity Confirmation: Look for confirmation by ¹H NMR, ¹³C NMR, or Mass Spectrometry. The data should be consistent with the structure of this compound.

-

Purity (Assay): This is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥98% is common for high-quality starting materials. Understand the method used, as different methods can yield different results.

-

Appearance: Should be a white to off-white solid.

-

Residual Solvents: The presence of residual solvents from synthesis or purification can interfere with subsequent reactions.

-

Date of Analysis: Ensures the data is recent and reflects the current state of the material.

The following diagram illustrates the logical workflow from identifying a need for the chemical to its qualified use in the laboratory.

In-House Quality Verification: An HPLC Protocol

While a supplier's CoA provides confidence, it is best practice in a drug development setting to perform an independent, in-house verification of purity for critical starting materials. HPLC with UV detection is a robust and accessible method for this purpose.[7]

Objective: To confirm the purity of a received lot of this compound against the supplier's specification.

Materials & Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for peak shaping)

-

This compound sample

-

Volumetric flasks and pipettes

Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water. If peak tailing is observed, add 0.1% formic acid to the aqueous portion. Filter and degas the mobile phase before use.

-

Standard Preparation: Accurately prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL. From this, prepare a working standard at ~0.1 mg/mL by diluting with the mobile phase.

-

Sample Preparation: Prepare the sample from the newly received lot in the same manner as the standard, at a concentration of ~0.1 mg/mL in the mobile phase.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm

-

Run Time: 10-15 minutes (ensure all late-eluting impurities are captured)

-

-

Analysis Sequence:

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Perform five replicate injections of the standard solution to establish system suitability (e.g., retention time RSD ≤ 1.0%, peak area RSD ≤ 2.0%).

-

Inject the sample solution in duplicate.

-

-

Data Processing:

-

Integrate all peaks in the chromatogram for both the standard and sample injections.

-

Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

This protocol serves as a self-validating system. The system suitability injections confirm that the instrument is performing correctly before the sample is analyzed, ensuring the trustworthiness of the final purity result.

The following diagram outlines this analytical workflow.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][8] Always consult the latest Safety Data Sheet (SDS) provided by the supplier.[3][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Conclusion

This compound is a commercially accessible and highly valuable intermediate for chemical synthesis. For researchers and drug development professionals, a successful project relies not only on its availability but on a diligent procurement and verification strategy. By critically evaluating suppliers, scrutinizing the Certificate of Analysis, and implementing a straightforward in-house QC protocol like HPLC, scientists can ensure the quality and consistency of their starting materials, thereby building a foundation of reliability and reproducibility for their synthetic endeavors.

References

- 1. Buy Methyl 4-chloro-2-cyanobenzoate | 58331-97-8 [smolecule.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. achmem.com [achmem.com]

- 6. 214759-66-7 | methyl 3-chloro-4-cyanobenzoate - Alachem Co., Ltd. [alachem.co.jp]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes & Protocols: The Strategic Utility of Methyl 2-chloro-4-cyanobenzoate in Modern Heterocyclic Synthesis

Preamble: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of drug discovery and materials science, the efficient construction of heterocyclic frameworks is paramount. Methyl 2-chloro-4-cyanobenzoate emerges as a highly valuable and versatile building block. Its strategic placement of three distinct functional groups—a nucleophilic displacement-prone chloro group, an electrophilic and transformable cyano moiety, and a modifiable methyl ester—on a benzene ring offers a powerful platform for a diverse array of cyclization strategies. The electronic interplay between these groups—the ortho-chloro and para-cyano substituents activating the ring for specific transformations—provides chemists with a predictable and controllable handle for crafting complex molecular architectures.

This document serves as a technical guide for researchers, outlining the core reactivity principles and providing detailed, field-tested protocols for the application of this compound in the synthesis of medicinally relevant heterocyclic cores, such as quinazolines and benzothiadiazines.

Core Reactivity and Strategic Considerations

The synthetic utility of this compound is rooted in the distinct reactivity of its three primary functional groups. Understanding the causality behind their reactivity is key to designing successful synthetic routes.

-

The 2-Chloro Group: Positioned ortho to the ester and para to the cyano group, this chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) reactions. The strong electron-withdrawing nature of the cyano and ester groups stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating substitution by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This reaction is the cornerstone for introducing the first point of diversity and setting the stage for subsequent cyclization.

-

The 4-Cyano Group: This nitrile is a versatile functional handle. It can act as an electrophile in cyclization reactions, particularly when reacting with an adjacent nucleophilic group introduced at the 2-position. Furthermore, it can be chemically transformed through reduction to an aminomethyl group or hydrolysis to a carboxylic acid, opening up entirely different cyclization pathways.[1]

-

The 1-Methyl Ester Group: The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide. This functionality often participates in the final ring-closing step, typically through condensation reactions.

Caption: Synthetic pathways from this compound.

Application I: Synthesis of Substituted Quinazolin-4-ones

Quinazolines and their keto-derivatives, quinazolinones, are privileged scaffolds in medicinal chemistry, known for a wide range of biological activities, including anticancer and anti-inflammatory effects.[2] The following protocol details a robust two-step synthesis of a 2,3-disubstituted-quinazolin-4-one, leveraging an initial SNAr reaction followed by a microwave-assisted cyclization.

Mechanistic Rationale

The synthesis proceeds via an initial SNAr reaction where a primary amine (R¹-NH₂) displaces the activated chlorine atom. The resulting 2-amino-4-cyanobenzoate intermediate possesses all the necessary components for cyclization. The subsequent reaction with an acyl chloride forms an amide, which then undergoes an intramolecular cyclization via attack of the amide nitrogen onto the cyano group, followed by tautomerization to yield the stable quinazolinone ring system. This general approach is adapted from established methods for preparing quinazolinones from anthranilic acid derivatives.[2][3]

Experimental Protocol: Synthesis of 2-Methyl-3-phenyl-4-oxo-3,4-dihydroquinazoline-7-carbonitrile

Step 1: Synthesis of Methyl 2-(phenylamino)-4-cyanobenzoate (Intermediate A)

-

Materials:

-

This compound (1.0 equiv, e.g., 1.95 g)

-

Aniline (1.1 equiv, e.g., 1.02 g)

-

Potassium carbonate (K₂CO₃) (2.0 equiv, e.g., 2.76 g)

-

N,N-Dimethylformamide (DMF), anhydrous (approx. 0.2 M solution)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, potassium carbonate, and anhydrous DMF.

-

Stir the suspension for 5 minutes at room temperature.

-

Add aniline dropwise via syringe.

-